Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound with the molecular formula C14H18BBrO4. This compound is known for its unique structure, which includes a bromine atom and a boronate ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation, where a boron atom is added to the target molecule . This process is often facilitated by a palladium catalyst . The compound can also participate in hydroboration, a process that involves the addition of a boron-hydrogen bond to carbon-carbon multiple bonds .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals or catalysts . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a borylation reaction. This process includes the reaction of 2-bromo-5-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding boronic acids and reduction reactions to yield the parent hydrocarbon.
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Conditions: Elevated temperatures (80-120°C), inert atmosphere (nitrogen or argon).
Major Products Formed:
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Boronic Acids: Through oxidation.
Substituted Benzoates: Through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromine atom.
4-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group instead of a bromine atom.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Pyridine ring instead of a benzene ring.
Uniqueness:
Properties
IUPAC Name |
methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADNDTZDOVOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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